molecular formula C15H20N2O2 B267442 N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

カタログ番号 B267442
分子量: 260.33 g/mol
InChIキー: QOGVDCXATFXWNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies. In

科学的研究の応用

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several different kinases, including RAF, VEGFR, and PDGFR. These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

作用機序

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 works by inhibiting the activity of several different kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a key role in tumor growth. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, or the formation of new blood vessels. By inhibiting these kinases, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 can slow or stop tumor growth and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and reduce tumor vascularity. In clinical studies, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to improve progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

実験室実験の利点と制限

One advantage of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. This makes it an attractive target for cancer therapy research. However, one limitation of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been shown to have off-target effects, meaning that it can inhibit other kinases besides its intended targets. This can lead to unwanted side effects and can make it difficult to determine the specific effects of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 on cancer cells.

将来の方向性

There are several future directions for research on N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. One area of research is the development of combination therapies that include N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. For example, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to enhance the activity of chemotherapy drugs in preclinical studies. Another area of research is the development of new kinase inhibitors that have improved selectivity and reduced off-target effects. Finally, there is ongoing research on the use of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 in combination with immunotherapy drugs, which may enhance the immune response against cancer cells.

合成法

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-nitrobenzamide. This compound is then reacted with cyclopropylcarbonyl chloride to form N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide. The final step involves the reduction of the nitro group to an amino group using a palladium catalyst.

特性

製品名

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

分子式

C15H20N2O2

分子量

260.33 g/mol

IUPAC名

N-tert-butyl-4-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,18)(H,17,19)

InChIキー

QOGVDCXATFXWNW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

正規SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。